Cas no 887359-34-4 (2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide)

2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a specialized heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a phenyl ring, and a thioacetohydrazide moiety. This structure imparts potential reactivity and binding properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the thioether and hydrazide functional groups enhances its versatility as an intermediate for further derivatization. Its well-defined molecular architecture may contribute to studies targeting enzyme inhibition or ligand-receptor interactions. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic workflows. Suitable for controlled experimental use in research settings.
2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide structure
887359-34-4 structure
Product Name:2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
CAS No:887359-34-4
MF:C16H14ClN5OS
MW:359.833260059357
CID:1078291
PubChem ID:24206819
Update Time:2025-06-08

2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
    • [5-(3-Chloro-phenyl)-4-phenyl-4H-[1,2,4]triaz ol-3-ylsulfanyl]-acetic acid hydrazide
    • 2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
    • 887359-34-4
    • 2-((5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
    • AKOS000321349
    • BB 0240624
    • 2-{[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
    • STK502812
    • ALBB-003948
    • MDL: MFCD06662144
    • Inchi: 1S/C16H14ClN5OS/c17-12-6-4-5-11(9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-7-2-1-3-8-13/h1-9H,10,18H2,(H,19,23)
    • InChI Key: VDXAAZHHYOSNEW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=NN=C(N1C1C=CC=CC=1)SCC(NN)=O

Computed Properties

  • Exact Mass: 359.0607590g/mol
  • Monoisotopic Mass: 359.0607590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 111Ų

2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide Pricemore >>

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